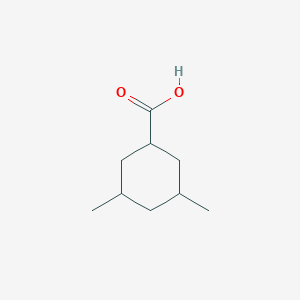

3,5-Dimethylcyclohexane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 3,5-Dimethylcyclohexane-1-carboxylic acid, is a derivative of cyclohexane with two methyl groups and a carboxylic acid functional group. This structure is related to various cyclohexane derivatives that have been studied for their chemical behavior, molecular structure, and reactivity in different conditions and with various substituents.

Synthesis Analysis

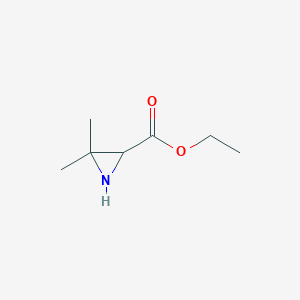

The synthesis of related cyclohexane derivatives often involves multi-step reactions, including functional group transformations and ring closures. For instance, the three-component reaction involving dimedone, aromatic aldehydes, and acetonitrile in the presence of chlorosulfonic acid forms N-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexene-1-yl)-aryl-methyl]-acetamides, which shares a similar cyclohexane backbone . Additionally, the reaction of carboxylic acids with azirines leads to rearranged adducts, indicating the potential for cyclohexane derivatives to undergo ring opening and functional group migration .

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives is influenced by the substituents attached to the ring. X-ray structural examination of related compounds reveals that the anti-conformation of the carboxylic group can be stabilized by intramolecular hydrogen bonding . Conformational preferences are also affected by the medium and ionization state, as seen in the study of cyclohexanedicarboxylic acids . The presence of dimethyl groups can influence the puckering and conformation of the cyclohexane ring .

Chemical Reactions Analysis

Cyclohexane derivatives undergo various chemical reactions, including bromination, epoxidation, and ring opening. For example, bromination of 3-cyclohexene-1-carboxylic acid leads to a mixture of trans-dibromo derivatives and lactones, demonstrating the influence of electron-withdrawing groups on the stereochemical course of the reactions . The behavior of cyclohexane dicarboxylates under different ionization conditions also shows how adjacent functional groups can interact to stabilize certain ions or facilitate elimination reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives are closely related to their molecular structure and the nature of their substituents. Studies involving NMR spectroscopy and density functional theory calculations provide insights into the populations of conformers and the stability of different isomers in various solvents . The spectroscopic properties and multiple interaction analyses of novel compounds, such as ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, reveal the importance of intramolecular and intermolecular interactions in determining the properties of these molecules .

Applications De Recherche Scientifique

Synthesis and Biological Studies

A study by Dabholkar & Ansari (2008) involved synthesizing compounds from 5,5-Dimethylcyclohexane-1,3-dione, which were investigated for their antibacterial activities. They displayed significant activities against Gram-positive bacteria, illustrating potential applications in developing new antibacterial agents Dabholkar & Ansari, 2008.

Organic Synthesis Techniques

Sun et al. (2009) reported on the CuI-catalyzed intramolecular O-vinylation of carboxylic acids, a process that could be relevant for the synthesis of various cyclic compounds, including those derived from 3,5-Dimethylcyclohexane-1-carboxylic acid. This method leads to the efficient synthesis of five- and six-membered enol lactones, demonstrating its utility in complex organic synthesis Sun et al., 2009.

Catalyst Application

Moosavi‐Zare & Afshar-Hezarkhani (2020) utilized Pyridinium-1-sulfonic acid-2-carboxylic acid chloride as an efficient catalyst for preparing hexahydroquinolines, highlighting the application of related carboxylic acids in catalyzing multi-component reactions. This work emphasizes the catalyst's low cost, non-toxic nature, and excellent yield, marking its significance in synthetic chemistry Moosavi‐Zare & Afshar-Hezarkhani, 2020.

Photoremovable Protecting Group

A study by Zabadal et al. (2001) explored the use of 2,5-Dimethylphenacyl esters as a photoremovable protecting group for carboxylic acids, a concept that could extend to the protection of 3,5-Dimethylcyclohexane-1-carboxylic acid derivatives. This approach is essential for creating "caged" compounds in organic synthesis and biochemistry, enabling precise control over the release of active molecules Zabadal et al., 2001.

Synthesis of α-Iodoketones

Martinez-Erro et al. (2017) presented 2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione as an electrophilic iodinating agent for synthesizing α-iodoketones from allylic alcohols, showcasing the versatility of dimethylcyclohexanedione derivatives in organic synthesis. The mild nature of this reagent allows for selective transformations, underscoring the utility of such compounds in creating functionalized molecules Martinez-Erro et al., 2017.

Safety And Hazards

Propriétés

IUPAC Name |

3,5-dimethylcyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-6-3-7(2)5-8(4-6)9(10)11/h6-8H,3-5H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKKIFZBAGGCTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619150 |

Source

|

| Record name | 3,5-Dimethylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethylcyclohexane-1-carboxylic acid | |

CAS RN |

7124-21-2 |

Source

|

| Record name | 3,5-Dimethylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)